4-Tetradecen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tetradecen-1-ol: is an organic compound with the molecular formula C14H28O . It is a long-chain fatty alcohol with a double bond located at the fourth carbon from the end of the chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method for synthesizing 4-Tetradecen-1-ol involves the Wittig reaction. This reaction typically starts with the preparation of a phosphonium salt, which is then reacted with an aldehyde to form the desired alkene.
Reduction of Carboxylic Acids: Another method involves the reduction of long-chain carboxylic acids using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Tetradecen-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Acetic anhydride, pyridine
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Esters
Scientific Research Applications
Chemistry: 4-Tetradecen-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a pheromone component in insect behavior studies. It is particularly known for its role in the sex pheromones of certain insect species, such as the European corn borer .
Industry: In industry, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its long-chain structure makes it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-Tetradecen-1-ol varies depending on its application. In the context of insect pheromones, it acts by binding to specific olfactory receptors in the insect’s antennae, triggering a behavioral response. The molecular targets and pathways involved in this process are still under investigation, but it is known that the compound’s structure plays a crucial role in its activity .
Comparison with Similar Compounds
11-Tetradecen-1-ol: Another long-chain fatty alcohol with a double bond at the eleventh carbon.
E-2-Tetradecen-1-ol: A similar compound with the double bond at the second carbon.
Uniqueness: 4-Tetradecen-1-ol is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This makes it distinct from other tetradecen-1-ol isomers and valuable for specific applications .
Properties
CAS No. |
129189-58-8 |
---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
tetradec-4-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,15H,2-9,12-14H2,1H3 |
InChI Key |
NFLOGWCACVSGQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.